3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with chloro, dimethylphenyl, and trifluoromethylphenyl groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chloro, dimethylphenyl, and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and organometallic compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3,5-DIMETHYLPHENOL: Shares similar structural features but differs in its functional groups and biological activities.
1-(3-TRIFLUOROMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE: Similar pyrrole ring structure with different substituents.
Uniqueness
3-CHLORO-4-[(3,5-DIMETHYLPHENYL)AMINO]-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-(3,5-dimethylanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-10-6-11(2)8-13(7-10)24-16-15(20)17(26)25(18(16)27)14-5-3-4-12(9-14)19(21,22)23/h3-9,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSNWCXGOTQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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